1-(1,3-Benzodioxol-5-yl)-2-[(4-hydroxy-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]ethanone
Description
This compound features a 1,3-benzodioxole core fused to an ethanone moiety, with a sulfanyl (-S-) bridge connecting the ethanone to a 4-hydroxy-5,6,7,8-tetrahydroquinazolin group. The sulfanyl linkage may confer metabolic stability compared to oxygen or nitrogen analogs.
Properties
Molecular Formula |
C17H16N2O4S |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
2-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydro-3H-quinazolin-4-one |
InChI |
InChI=1S/C17H16N2O4S/c20-13(10-5-6-14-15(7-10)23-9-22-14)8-24-17-18-12-4-2-1-3-11(12)16(21)19-17/h5-7H,1-4,8-9H2,(H,18,19,21) |
InChI Key |
CYCXPJDYLDGMFE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=O)NC(=N2)SCC(=O)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2H-1,3-benzodioxol-5-yl)-2-[(4-hydroxy-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]ethan-1-one typically involves multi-step organic reactions. The starting materials often include 1,3-benzodioxole and 4-hydroxy-5,6,7,8-tetrahydroquinazoline. The key steps involve:
Formation of the Benzodioxole Intermediate: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions.
Sulfanyl Linkage Formation: The benzodioxole intermediate is then reacted with a thiol derivative of quinazoline under basic conditions to form the sulfanyl linkage.
Final Coupling Reaction: The final product is obtained by coupling the intermediate with ethanone under controlled temperature and pH conditions.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(2H-1,3-Benzodioxol-5-yl)-2-[(4-hydroxy-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxide derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Quinazoline N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Functionalized benzodioxole derivatives.
Scientific Research Applications
1-(2H-1,3-Benzodioxol-5-yl)-2-[(4-hydroxy-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: Potential use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(2H-1,3-benzodioxol-5-yl)-2-[(4-hydroxy-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The benzodioxole ring can interact with hydrophobic pockets, while the quinazoline moiety can form hydrogen bonds with active site residues. This dual interaction can modulate the activity of the target proteins, leading to the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares the target compound with structurally related analogs, focusing on substituents, molecular weights, and key properties:
Challenges and Limitations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
